Natural product and natural product derived drugs in clinical trials†
Natural Product Reports Pub Date: 2014-09-10 DOI: 10.1039/C4NP00064A
Abstract
Covering: 2008–2013. Previous review: 2008, 25, 475
There are a significant number of natural product (NP) drugs in development. We review the 100 NP and NP-derived compounds and 33 Antibody Drug Conjugates (ADCs) with a NP-derived cytotoxic component being evaluated in clinical trials or in registration at the end of 2013. 38 of these compounds and 33 ADCs are being investigated as potential oncology treatments, 26 as anti-infectives, 19 for the treatment of cardiovascular and metabolic diseases, 11 for inflammatory and related diseases and 6 for neurology. There was a spread of the NP and NP-derived compounds through the different development phases (17 in phase I, 52 in phase II, 23 in phase III and 8 NDA and/or MAA filed), while there were 23 ADCs in phase I and 10 in phase II. 50 of these 100 compounds were either NPs or semi-synthetic (SS) NPs, which indicated the original NP still plays an important role. NP and NP-derived compounds for which clinical trials have been halted or discontinued since 2008 are listed in the Supplementary Information. The 25 NP and NP-derived drugs launched since 2008 are also reviewed, and late stage development candidates and new NP drug pharmacophores analysed. The short term prospect for new NP and NP-derived drug approvals is bright, with 31 compounds in phase III or in registration, which should ensure a steady stream of approvals for at least the next five years. However, there could be future issues for new drug types as only five new drug pharmacophores discovered in the last 15 years are currently being evaluated in clinical trials. The next few years will be critical for NP-driven lead discovery, and a concerted effort is required to identify new biologically active pharmacophores and to progress these and existing compounds through pre-clinical drug development into clinical trials.

Recommended Literature
- [1] Effect of ionic strength on aggregation of nile red and coumarin 30 in aqueous medium: primary kinetic salt effect or salting-out effect?†
- [2] Hydrogenolysis of C–F bonds in fluorinated aromatic hydrocarbons catalysed by nickel complexes
- [3] Antibody–ProteinA conjugated quantum dots for multiplexed imaging of surface receptors in living cells†
- [4] Morphological weighted penalized least squares for background correction
- [5] Platinum-specific detection and quantification of oxaliplatin and Pt(R,R-diaminocyclohexane)Cl2 in the blood plasma of colorectal cancer patients†
- [6] The phase diagram of colloidal silica–PNIPAm core–shell nanogels†
- [7] One-step calcination synthesis of WC–Mo2C heterojunction nanoparticles as novel H2-production cocatalysts for enhanced photocatalytic activity of TiO2†
- [8] Liquid imidazole–borane complex
- [9] A novel spiro-annulated benzimidazole host for highly efficient blue phosphorescent organic light-emitting devices†
- [10] Food and drugs analysis